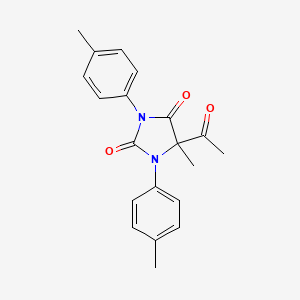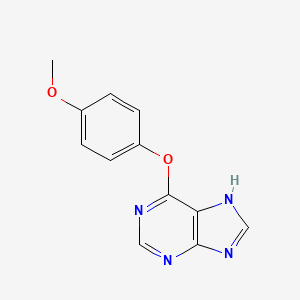
6-(4-methoxyphenoxy)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxyphenoxy)-7H-purine is a heterocyclic compound that features a purine ring substituted with a 4-methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenoxy)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 4-methoxyphenol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the 4-methoxyphenol is introduced to the purine ring. This reaction is often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-methoxyphenoxy)-7H-purine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydropurine derivatives, and various substituted purines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(4-methoxyphenoxy)-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(4-methoxyphenoxy)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-methoxyphenoxy)piperidine hydrochloride
- 4-methoxyphenol
- N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea
Uniqueness
6-(4-methoxyphenoxy)-7H-purine is unique due to its purine core structure, which is not commonly found in other similar compounds. This unique structure allows it to interact with a different set of molecular targets and exhibit distinct biological activities compared to other compounds with similar functional groups .
Propriétés
Numéro CAS |
5446-38-8 |
|---|---|
Formule moléculaire |
C12H10N4O2 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
6-(4-methoxyphenoxy)-7H-purine |
InChI |
InChI=1S/C12H10N4O2/c1-17-8-2-4-9(5-3-8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
Clé InChI |
KCPNMDHKYFRCCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)

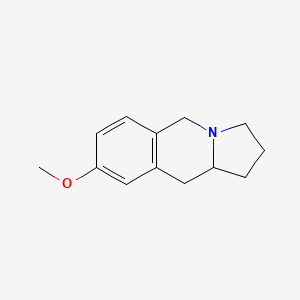
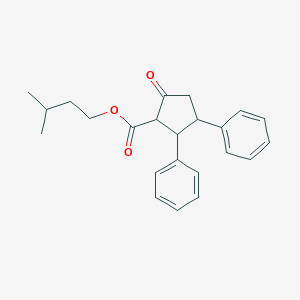

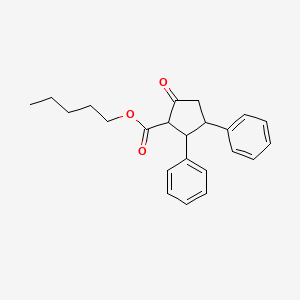
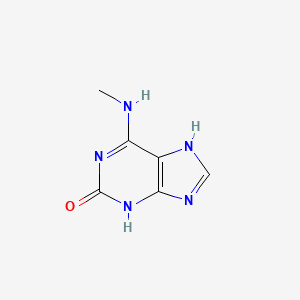
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)
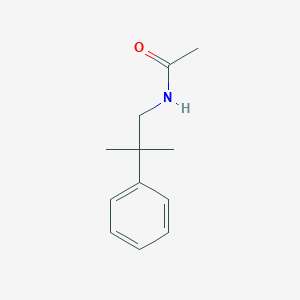

![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)
